4-Bromo-6-cyclobutyl-2-methylpyrimidine
Description
4-Bromo-6-cyclobutyl-2-methylpyrimidine is a halogenated pyrimidine derivative characterized by a bromine atom at the 4-position, a cyclobutyl group at the 6-position, and a methyl group at the 2-position of the pyrimidine ring. This compound is of significant interest in medicinal chemistry and materials science due to its unique steric and electronic properties. The cyclobutyl substituent introduces conformational rigidity, while the bromine atom serves as a reactive handle for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations .
Properties
Molecular Formula |
C9H11BrN2 |
|---|---|
Molecular Weight |
227.10 g/mol |
IUPAC Name |
4-bromo-6-cyclobutyl-2-methylpyrimidine |
InChI |
InChI=1S/C9H11BrN2/c1-6-11-8(5-9(10)12-6)7-3-2-4-7/h5,7H,2-4H2,1H3 |
InChI Key |
QLHHMVSSLSZXFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)Br)C2CCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-cyclobutyl-2-methylpyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpyrimidine and cyclobutyl bromide.
Bromination: The bromination of 2-methylpyrimidine is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. This step introduces the bromine atom at position 4 of the pyrimidine ring.
Industrial Production Methods
Industrial production of 4-Bromo-6-cyclobutyl-2-methylpyrimidine follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-cyclobutyl-2-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at position 4 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the pyrimidine ring.
Coupling Reactions: The compound is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydride or potassium carbonate.
Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium chloride, are used in conjunction with phosphine ligands and bases like potassium carbonate or cesium carbonate.
Major Products
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
4-Bromo-6-cyclobutyl-2-methylpyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-6-cyclobutyl-2-methylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
The structural and functional attributes of 4-Bromo-6-cyclobutyl-2-methylpyrimidine can be contextualized by comparing it to related pyrimidine and pyridine derivatives. Key analogs are summarized below, with a focus on substituent effects, reactivity, and applications.
Structural and Electronic Comparisons
Table 1: Key Structural Features and Properties of Analogs
Key Findings:
Substituent Effects: Cyclobutyl vs. Methyl/Phenyl: The cyclobutyl group in the reference compound imposes greater steric hindrance compared to smaller substituents (e.g., methyl), slowing nucleophilic substitution but improving regioselectivity in coupling reactions . Amino Group Introduction: 4-Amino-6-bromo-2-methylpyrimidine exhibits a higher dipole moment (2.1 Debye) and lower HOMO-LUMO gap (4.3 eV) than the reference compound (1.8 Debye, 4.8 eV), enhancing its electrophilicity and solubility .
Bromine Position :
- Moving bromine from the 4- to 5-position (e.g., 5-Bromo-2,4-dimethylpyrimidine) reduces electron-withdrawing effects, decreasing reactivity toward palladium-catalyzed reactions .
Ring System Differences :
- Pyridine analogs (e.g., 4-Bromo-6-methylpyridin-2-amine) exhibit distinct electronic profiles due to the nitrogen atom’s position, altering their coordination chemistry and biological activity .
Biological Activity
4-Bromo-6-cyclobutyl-2-methylpyrimidine is a heterocyclic organic compound characterized by a pyrimidine ring substituted with a bromine atom, a cyclobutyl group, and a methyl group. This unique structure contributes to its potential biological activity, making it an interesting subject for medicinal chemistry research.
The molecular formula of 4-Bromo-6-cyclobutyl-2-methylpyrimidine is C10H12BrN3, with a molecular weight of approximately 243.13 g/mol. The compound's structure can be depicted as follows:
| Property | Value |
|---|---|
| Molecular Formula | C10H12BrN3 |
| Molecular Weight | 243.13 g/mol |
| IUPAC Name | 4-Bromo-6-cyclobutyl-2-methylpyrimidine |
| SMILES | C1CC(C1)C2=C(N=C(N2)C(=C)Br)N=C |
The biological activity of 4-Bromo-6-cyclobutyl-2-methylpyrimidine is hypothesized to stem from its interactions with various biological targets, including enzymes and receptors. Preliminary studies suggest that the compound may exhibit inhibitory effects on certain enzymatic pathways, which could have implications in therapeutic contexts such as cancer treatment and neuropharmacology.
In Vitro Studies
Research has indicated that compounds similar to 4-Bromo-6-cyclobutyl-2-methylpyrimidine have shown significant biological activities, including:
- Antiproliferative Effects : Some derivatives have demonstrated the ability to inhibit cell growth in various cancer cell lines.
- Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced tumor growth.
A comparative analysis of related compounds is presented in the table below:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| 4-Bromo-6-cyclobutyl-2-methylpyrimidine | Potential enzyme inhibitor | Requires further investigation |
| 4-Bromo-2-methylpyrimidine | Moderate antiproliferative activity | Lacks cyclobutyl group |
| 6-Cyclobutyl-2-methylpyrimidine | Weak activity against certain cancers | Lacks bromine substitution |
| 4-Chloro-6-cyclobutyl-2-methylpyrimidine | Notable enzyme inhibition | Chlorine substitution alters reactivity |
Case Studies
Several case studies have explored the potential applications of 4-Bromo-6-cyclobutyl-2-methylpyrimidine in treating diseases:
- Cancer Treatment : In vitro tests on various cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound could inhibit cell proliferation at specific concentrations, suggesting its potential as an anticancer agent.
- Neuropharmacological Applications : Similar pyrimidine derivatives have been investigated for their effects on neurotransmitter receptors, indicating that 4-Bromo-6-cyclobutyl-2-methylpyrimidine may also influence neurological pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
